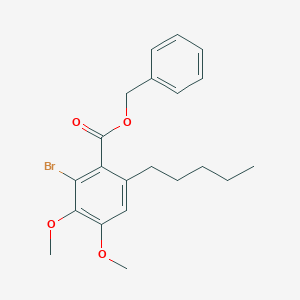
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure This compound is characterized by the presence of two methyl groups and a methylsulfanyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the thiomethylation reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with formaldehyde and thiols in an aqueous medium under different conditions such as room temperature, 80°C, ultrasonication, or microwave irradiation . This method allows for the selective synthesis of acyclic sulfanyl derivatives of ampyrone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water as a solvent in reaction media has opened new, sustainable routes for organic synthesis, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole include other pyrazole derivatives such as:
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives
- 1,3,4-Thiadiazole derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts specific chemical properties and biological activities
Properties
CAS No. |
62652-34-0 |
|---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1,5-dimethyl-3-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H10N2S/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 |
InChI Key |
REWYUKCABVOPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




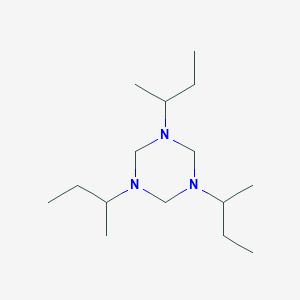
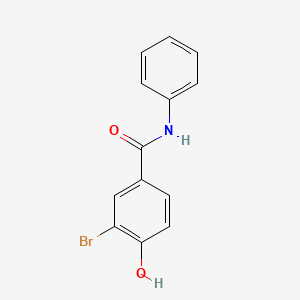
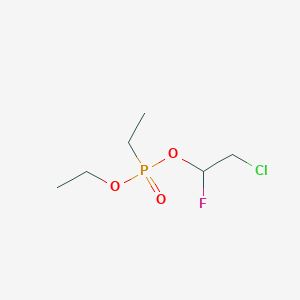
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
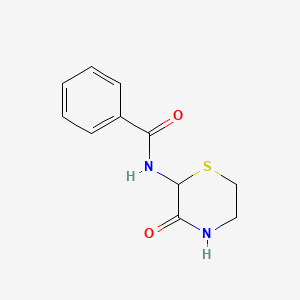
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
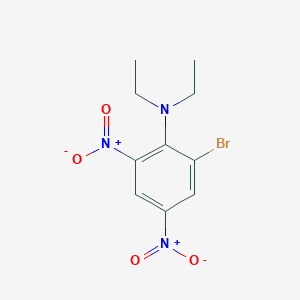
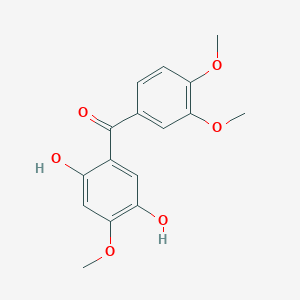

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
